L-α-Dilauroyl Phosphatidylcholine-d46

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

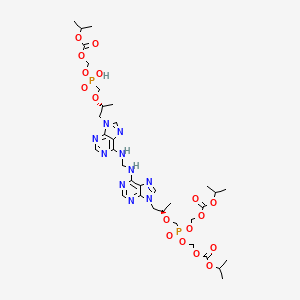

L-α-Dilauroyl Phosphatidylcholine-d46 is the labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity . It causes an increase of bile acid and a decrease of hepatic triglycerides and serum glucose .

Molecular Structure Analysis

The molecular formula of L-α-Dilauroyl Phosphatidylcholine-d46 is C32H64NO8P . The IUPAC name is [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate .Scientific Research Applications

L-α-Dilauroyl Phosphatidylcholine-d46: Scientific Research Applications

Membrane Bilayer Studies: L-α-Dilauroyl Phosphatidylcholine-d46 is used to form robust and versatile membrane bilayers. These bilayers are crucial for studying the selective and ATP-driven transport of ions across membranes into nanoporous carriers, utilizing proteins like gramicidin A and ATP synthase .

Phase Transition Analysis: Researchers utilize this compound to study phase transitions or thermotropic evolution of dilauroyl-phosphatidylcholine (DLPC) at very low scan rates. This is done using techniques that couple small-angle X-ray scattering or wide-angle X-ray scattering with differential scanning calorimetry (DSC) .

Molecular Interaction Studies: The effects of divalent ions on L-α-phosphatidylcholine monolayer properties and their molecular interactions are also a field of study. This involves examining how divalent ions like Sr²⁺, Ba²⁺, Cd²⁺, and Pb²⁺ interact with phosphatidylcholine .

Lipid Remodeling Research: L-α-Dilauroyl Phosphatidylcholine-d46 plays a role in studies involving lipid remodeling, particularly with fatty acids like palmitoleic acid. It helps in understanding how these fatty acids incorporate into membrane phospholipids and their subsequent movement within cellular structures .

Nanoformulation Development: This compound is instrumental in the production and characterization of nanoforms, such as liposomes and nanoemulsions, which have various applications in drug delivery and therapeutic treatments .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of L-α-Dilauroyl Phosphatidylcholine-d46 can be achieved through the modification of natural phosphatidylcholine using deuterium labeling techniques. The synthesis pathway involves the selective deuteration of lauric acid and choline, followed by the assembly of the labeled components into the final product.", "Starting Materials": ["Lauric acid", "Choline", "Deuterium oxide (D2O)", "Phosphatidylcholine"], "Reaction": ["Step 1: Deuteration of lauric acid using D2O to obtain L-α-Dilauroyl-d46 acid.", "Step 2: Deuteration of choline using D2O to obtain L-α-Phosphatidylcholine-d4.", "Step 3: Esterification of L-α-Dilauroyl-d46 acid with L-α-Phosphatidylcholine-d4 to obtain L-α-Dilauroyl Phosphatidylcholine-d46." ] } | |

CAS RN |

136565-60-1 |

Product Name |

L-α-Dilauroyl Phosphatidylcholine-d46 |

Molecular Formula |

C32H64NO8P |

Molecular Weight |

668.117 |

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |

InChI Key |

IJFVSSZAOYLHEE-RJZXENECSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

synonyms |

(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)